molecular formula C9H17N3O4S B7092995 N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7092995
M. Wt: 263.32 g/mol
InChI Key: BYOPQHDMEFQENV-UHFFFAOYSA-N
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Description

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide is a synthetic organic compound with a complex structure It contains a sulfonamide group, an oxazole ring, and a methoxy(methyl)amino group

Properties

IUPAC Name

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-8-9(7-16-11-8)17(13,14)10-5-4-6-12(2)15-3/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOPQHDMEFQENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1S(=O)(=O)NCCCN(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonamide group and the methoxy(methyl)amino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[3-[methoxy(methyl)amino]propyl]-3-methyl-1,2-oxazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-[3-(dimethylamino)propyl]methacrylamide: This compound has a similar structure but lacks the oxazole ring and sulfonamide group.

    N-[3-(methoxy(methyl)amino)propyl]methacrylamide: Similar to the target compound but without the oxazole ring.

    N-[3-(methoxy(methyl)amino)propyl]sulfonamide: Lacks the oxazole ring but contains the sulfonamide group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

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